Chlordane

Description

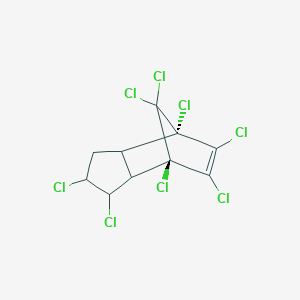

Structure

3D Structure

Properties

Key on ui mechanism of action |

In vivo effects of chlordane on brain atpase activities in rats fed with iron sufficient (is) & deficient (id) diets were investigated. Male sprague-dawley rats were fed with 0, 25, 50, and 100 ppm chlordane mixed with is & id diets for 12 wk. Na+, K+ & oligomycin sensitive (os) and insensitive (oi) Mg2+ ATPase activities were determined. Na+, K+ and os Mg2+ ATPase were decr significantly in treated rats. Oligomycin insensitive Mg2+ ATPase was unaffected by chlordane treatment. Na+, K+ & os Mg2+ ATPase activities decr in dose dependent manner reaching a max of 60 & 75% in 100 ppm group fed on id diets as compared to controls receiving the same diet. The rats fed is diets also showed decr enzyme activities but the decr was 15-20% less than id groups at any dose of chlordane. These results suggest that chlordane may be exerting its toxic action by inhibiting the ATPase system. Although all organochlorine insecticides are CNS stimulants, their exact mechanisms of action may vary. ... Cyclodienes, hexachlorocyclohexanes, and toxaphene and related compounds are thought to exert their toxic effects through inhibition of gamma-aminobutyric acid. Cyclodienes act as antagonists at inotropic receptors for gamma-aminobutyric acid, decreasing the uptake of chloride ions, which results only in a partial repolarization of the neuron and a state of uncontrolled excitation. Cis- and trans-chlordane and their metabolites ... bind irreversibly with cellular macromolecules such as protein, ribonucleic acid (RNA), and deoxyribonucleic acid (DNA). Binding to these macromolecules may lead to cell death or altered cellular function. In addition, cis- and trans-chlordane, heptachlor, and heptachlor epoxide increase the generation of superoxide in cultures of guinea pig polymorphonuclear leukocytes. This was probably an indirect effect of activation of phospholipase C, or of increasing the intracellular concentration of free ionized calcium, rather than a direct effect on protein kinase C. The primary effect, induction of hepatic cytochrome P-450 and other microsomal protein, is accompanied by a large increase in the volume of the smooth endoplasmic reticulum, which results in hepatocellular enlargement and hypertrophy. ... In mice treated repeatedly over several weeks, the body burden of the chlordane isomers decreased, and the body burden of oxychlordane increased with time. This suggests that chlordane induces its own metabolism, probably to intermediates that bind to and disrupt the function of vital cellular macromolecules. A possible mechanism may be that the components and metabolites of chlordane exert their effects by altering the permeability of the mitochondrial membrane, inhibiting mitochondrial oxidative phosphorylation. Also, chlordane may induce production of superoxide, which may result in lipoperoxidation, a known mechanism of toxicity to the liver. |

|---|---|

CAS No. |

57-74-9 |

Molecular Formula |

C10H6Cl8 |

Molecular Weight |

409.8 g/mol |

IUPAC Name |

(1R,7S)-1,3,4,7,8,9,10,10-octachlorotricyclo[5.2.1.02,6]dec-8-ene |

InChI |

InChI=1S/C10H6Cl8/c11-3-1-2-4(5(3)12)9(16)7(14)6(13)8(2,15)10(9,17)18/h2-5H,1H2/t2?,3?,4?,5?,8-,9+/m0/s1 |

InChI Key |

BIWJNBZANLAXMG-YQELWRJZSA-N |

impurities |

Several new components of technical chlordane were discovered using electron capture, negative ionization gas chromatographic mass spectrometry. These compounds have 10-12 chlorines and are produced by the condensation of three cyclopentadiene molecules. The most abundant compound has a molecular weight of 606 and has the elemental composition C15H6Cl12. This compound and a series of related compounds were also identified as contaminants in human adipose tissue samples. These compounds are approximately 0.01-0.03% of the technical chlordane mixture, and they have average concentrations in human adipose tissue of 0.4-0.7 ng/g of fat. They are more highly retained in human adipose tissue than chlordane-like compounds containing eight or fewer chlorine atoms. |

SMILES |

C1C2C(C(C1Cl)Cl)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl |

Isomeric SMILES |

C1C2C(C(C1Cl)Cl)[C@]3(C(=C([C@@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl |

Canonical SMILES |

C1C2C(C(C1Cl)Cl)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl |

boiling_point |

175 °C @ 1 mm Hg at 0.27kPa: 175 °C decomposes Decomposes |

Color/Form |

Viscous, amber-colored liquid Colorless, viscous liquid White crystals |

density |

1.59-1.63 @ 25 °C Relative density (water = 1): 1.59 - 1.63 1.56 (77 °F): 1.6 |

flash_point |

Solution: 225 °F (open cup), 132 °F (closed cup) |

melting_point |

Melting point: 106-107 °C cis-isomer; 104-105 °C trans-isomer 217-228 °F |

Other CAS No. |

57-74-9 |

physical_description |

Amber-colored, viscous liquid with a pungent, chlorine-like odor. [insecticide]; [NIOSH] Solid; [Cerilliant MSDS] White odorless crystals; [Sigma-Aldrich MSDS] TECHNICAL-GRADE PRODUCT: LIGHT YELLOW-TO-AMBER VISCOUS LIQUID. Amber-colored, viscous liquid with a pungent, chlorine-like odor. Amber-colored, viscous liquid with a pungent, chlorine-like odor. [insecticide] |

Pictograms |

Irritant; Health Hazard; Environmental Hazard |

shelf_life |

Dehydrohalogenates in presence of alkali |

solubility |

Miscible with aliphatic and aromatic hydrocarbon solvents, including deodorized kerosene In water, 0.056 mg/L @ 25 °C Solubility in water: none 0.0001% |

Synonyms |

Octachloro-hexahydro-methano-1H-indene |

vapor_density |

14: (air= 1 at boiling point of chlordane) 14 |

vapor_pressure |

0.00001 [mmHg] 0.000036 [mmHg] 0.0000503 [mmHg] 9.75X10-6 mm Hg @ 25 °C Vapor pressure, Pa at 25 °C: 0.0013 0.00001 mmHg |

Origin of Product |

United States |

Environmental Fate and Transport Dynamics of Chlordane

Atmospheric Cycling and Long-Range Transport Phenomena

Chlordane's semi-volatile nature facilitates its movement into the atmosphere, where it can be transported over significant distances. copernicus.orgresearchgate.net

Volatilization from Environmental Compartments

Volatilization is a key process by which This compound (B41520) enters the atmosphere, primarily from contaminated soil and surface water. nih.govcdc.gov this compound can volatilize significantly from soil surfaces, particularly when the soil is moist. cdc.govepa.gov Shallow incorporation of this compound into soil can substantially reduce these volatile losses. epa.gov From surface water, this compound is also expected to volatilize. nih.gov Estimated volatilization half-lives from representative aquatic systems like ponds, rivers, and lakes can range from a few days to several weeks. epa.gov However, adsorption to sediment can significantly attenuate the rate of volatilization from water bodies. epa.gov

Atmospheric Deposition Processes

Once in the atmosphere, this compound can be removed through deposition processes, including both wet and dry deposition. epa.gov Wet deposition occurs when this compound is scavenged from the atmosphere by precipitation, such as rain or snow. Research has indicated that particle-bound this compound can be a significant component of this compound in rain. nih.gov For instance, in one study, 98% of this compound in rain was found to be particle-bound. nih.gov The concentration of this compound in rain can be substantially higher than in the air. nih.gov Dry deposition involves the settling of atmospheric particles to which this compound is adsorbed. Although the amount of particle-adsorbed this compound may be relatively minor at ordinary temperatures, it appears to play an important role in atmospheric deposition. nih.gov

Intercontinental and Regional Transport Dynamics

This compound's persistence and its presence in the atmosphere facilitate its long-range transport. cdc.govepa.govcdc.gov It has been detected in remote atmospheres, including over the Pacific and Atlantic Oceans and in the Arctic, indicating its capability for long-range movement. epa.gov The United States has been identified as a potential main source of this compound in the air over the North Atlantic. cdc.gov this compound-related compounds detected in the Arctic are believed to originate from distant sources, thousands of miles away. cdc.gov Air mass back-trajectory analysis has linked the source of this compound-related compounds in the Canadian Arctic to regions as far away as western China. cdc.gov This intercontinental transport can occur relatively rapidly, with transport across the Pacific taking several days to a few weeks. researchgate.net

Atmospheric monitoring data supports the long-range transport of this compound. Studies have shown that in outdoor air, this compound exists predominantly in the vapor phase, although particle-adsorbed this compound contributes to the environmental burden. nih.govcdc.gov The proportion of this compound bound to particulate matter varies with temperature, with higher percentages observed at lower temperatures. nih.gov

Research findings on atmospheric transport include:

| Location | Observation | Source Region (Inferred) | Reference |

| North Atlantic Air | This compound presence | United States | cdc.gov |

| Norwegian Arctic | cis-chlordane (B41515) ≤0.0054 ng/m³ | Soviet Union | cdc.gov |

| Central Canadian Arctic | This compound-related compounds in brown snow | Western China | cdc.gov |

| Arctic regions (60° N to pole) | Estimated annual deposition of ≈3,300 kg this compound | - | nih.govcdc.gov |

| Southeastern United States Air | Elevated concentrations of this compound-related compounds, higher trans- to cis-chlordane ratios | Regional sources | researchgate.netacs.org |

Declining trends in the ratio of trans-chlordane (B41516) to cis-chlordane in the Arctic atmosphere suggest a shift from primary sources to more "weathered" secondary sources, such as re-emission from soils and vegetation. copernicus.org

Aquatic System Interactions and Distribution

This compound enters aquatic systems primarily through surface runoff from treated lands, spray drift, and atmospheric deposition. ccme.ca

Water Column Partitioning and Dissipation

In the water column, this compound can partition between the dissolved phase and suspended particulate matter. Due to its hydrophobicity and affinity for organic materials, this compound tends to become associated with particulate matter in aquatic systems. ccme.ca While volatilization from the water surface is expected, adsorption to suspended solids and sediments can attenuate this rate. epa.gov Biodegradation does not appear to be a significant process in the dissipation of this compound in water. epa.gov this compound is not expected to undergo significant hydrolysis, oxidation, or direct photolysis in the aquatic environment. epa.gov

Sedimentation and Entrapment Mechanisms

Adsorption to sediment is considered a major fate process for this compound in aquatic environments. epa.gov this compound adsorbed to particulate matter can settle and accumulate in bed sediments. ccme.ca Laboratory experiments have shown that this compound can adsorb almost completely to sediments over a period of several days. epa.gov The presence of this compound in sediment core samples suggests its persistence in the adsorbed state within aquatic environments. epa.gov

Sediments act as both a carrier and a potential source of this compound contamination in aquatic environments. nih.gov The concentration of this compound in sediments is often much higher than in the overlying water, indicating its strong affinity for the solid phase. cdc.gov This accumulation in sediment is an important aspect of this compound residues in aquatic systems. who.intwho.int Studies have shown that this compound residues move quickly to bottom sediment and can persist there for extended periods. who.intwho.int

Research findings on this compound in aquatic systems include:

| Location | Sample Type | This compound Concentration Range | Notes | Reference |

| San Francisco Bay Tributary Streams | Bottom Material | Trace to 800 µg/kg | Ubiquitous presence | who.int |

| Southern Florida | Surface Water | Not detected in 188 samples | - | who.int |

| Southern Florida | Sediment | Detected in 30% of 214 samples | - | who.int |

| Isolated Freshwater Lake | Water | Declined rapidly after treatment | Initial treatment at 10 µ g/litre | who.intwho.int |

| Isolated Freshwater Lake | Sediment | 35.29 µg/kg (7 days), 10.31 µg/kg (421 days) | Residues moved quickly to and persisted in sediment | who.intwho.int |

| Cedar and Ortega Rivers, Florida | Sediment | Total this compound: up to 101.8 µg/kg | Maximum concentrations of isomers also reported (alpha, gamma, trans-nonachlor) | nih.gov |

Benthic organisms are exposed to this compound through contact with and ingestion of sediment, as well as from dissolved this compound in interstitial and overlying waters. ccme.ca The bioavailability of sediment-associated this compound to aquatic organisms is believed to be primarily from the dissolved fraction in interstitial water. ccme.ca The organic carbon content of sediment can influence the amount of this compound dissolved in interstitial water. ccme.ca

Groundwater Contamination Pathways

Despite its low mobility in soil due to strong adsorption, this compound has been detected in groundwater, indicating that movement to groundwater can occur epa.govepa.govorst.edu. While generally not expected to leach significantly, its presence in groundwater has been confirmed in areas of heavy use orst.edufao.orgcdc.gov. Sandy soils, with lower organic matter content, may facilitate the passage of this compound to groundwater fao.orgcdc.gov. Subsurface injection, a method used for termite control, can also serve as a low-level source of groundwater contamination who.int. The apparent solubility and mobility of this compound in water can be enhanced by the presence of dissolved organic carbon (DOC), as observed in groundwater downstream of a hazardous waste site cdc.govcdc.govnih.gov.

Terrestrial Environmental Partitioning

In the terrestrial environment, this compound primarily partitions to soil due to its hydrophobic nature wikipedia.orgwho.int.

Soil Adsorption and Mobility Characteristics

This compound strongly adsorbs to soil particles, particularly to organic matter and clay orst.edunih.govwho.int. This strong adsorption is a key factor in its low mobility within the soil profile epa.govorst.eduwho.int. Studies have shown that the majority of this compound residues tend to remain in the top 20 cm of soil, with limited migration to deeper layers even after many years cdc.govwho.int. The distribution coefficient (Kd) and organic carbon-normalized distribution coefficient (Koc) are used to quantify the adsorption of this compound to soil. Estimated log Koc values for this compound range from 4.19 to 4.39, indicating very low mobility epa.gov. Another source reports a log Koc of 1.3, suggesting mobility, and an adsorption coefficient of 20,000 orst.edufao.org. A high Partition Coefficient (PC) value, such as the reported value of 38,000 for this compound, signifies a strong attachment to soil and organic matter, reducing the risk of leaching msu.edu.

| Property | Value | Unit | Source |

| Water Solubility | 0.0001 | g/L at 25 °C | epa.gov |

| Log Kow | 2.78 | epa.gov | |

| Log Koc (estimated) | 4.19 to 4.39 | epa.gov | |

| Log Koc (estimated) | 1.3 | fao.org | |

| Adsorption Coefficient (Kd) | 18 to 220 | mL/g (geologic material) | cdc.gov |

| Koc (calculated from Kd) | 20,000–76,000 | cdc.gov | |

| Adsorption Coefficient | 20,000 | orst.edu | |

| Soil Half-life | ~4 | years | fao.orgwho.int |

| Partition Coefficient (PC) | 38,000 | (relative measure of adsorption) | msu.edu |

Note: Different methods and soil types can result in varying reported values for adsorption coefficients.

Influence of Soil Matrix Properties on this compound Fate

Soil characteristics significantly influence the fate of this compound. Soils with high clay and/or organic content retain this compound more effectively than sandy soils or those with low organic matter cdc.govcdc.govnih.gov. Soil moisture is also a critical factor, with higher moisture generally increasing volatilization cdc.govcdc.govwho.int. In dry soil, organic vapors, including this compound, are more strongly adsorbed, leading to decreased volatilization cdc.govcdc.govnih.gov. The organic matter content of the soil is a primary factor influencing the adsorption of pesticides like this compound; higher organic matter content leads to greater adsorption and reduced leaching potential msu.edu. The composition of technical this compound residues in soil can change over time due to differing rates of physical and biotic transformations among its components oup.com. While abiotic processes affect all isomers similarly, biological processes, such as microbial degradation, can be enantioselective, altering the ratio of cis- to trans-chlordane isomers in the soil and providing an indicator of biodegradation oup.comdtic.mil.

Degradation and Transformation Pathways of Chlordane in Environmental Matrices

Abiotic Degradation Mechanisms

Abiotic processes, which occur without the involvement of living organisms, play a role in the transformation of chlordane (B41520) in the environment. These processes include reactions initiated by sunlight (photolysis), reactions with water (hydrolysis), and reactions involving oxidation.

Hydrolytic and Oxidative Degradation Processes

Hydrolysis, the reaction with water, and oxidation are generally not considered significant pathways for the rapid breakdown of this compound in water orst.edunih.govepa.govpdx.edu. While some studies have investigated this compound degradation in water, the results suggest that a significant percentage of the initial concentration can remain for extended periods cdc.govnih.gov.

In the atmosphere, however, this compound is expected to degrade by both photolysis and oxidation cdc.govcdc.govnih.gov. Hydroxyl radical reactions are considered a potentially significant removal mechanism in air, in addition to photolysis cdc.gov. An estimated reaction rate for hydroxyl radicals with organic vapors like this compound has been calculated based on molecular structure cdc.gov.

Isomerization Phenomena in Environmental Media

Isomerization, the process where one molecule is transformed into another molecule with the same chemical formula but a different structural formula, can occur with this compound in the environment. For instance, cis-chlordane (B41515) can isomerize to trans-chlordane (B41516) in plants cdc.gov. The amount of isomerization observed can vary depending on the plant species and its developmental stage cdc.gov.

Biotic Degradation Mechanisms

Biotic degradation involves the breakdown of compounds by living organisms, primarily microorganisms. While this compound is generally considered resistant to rapid biodegradation, some microbial activity can contribute to its transformation.

Microbial Biotransformation Pathways

Microbial biotransformation involves the metabolic processes of microorganisms that can alter the structure of chemical compounds. For this compound, this process is generally slow, contributing to its persistence in the environment epa.gov.

Aerobic Microbial Degradation

Aerobic microbial degradation, which occurs in the presence of oxygen, has been reported for this compound by certain microorganisms. While this compound and other cyclodiene insecticides have shown resistance to microbial degradation in some water environments jst.go.jp, studies have identified specific microbial strains capable of degrading this compound under aerobic conditions researchgate.netresearchgate.net. For example, Streptomyces strains have demonstrated the ability to remove this compound from culture media and reduce its concentration in soil under aerobic conditions researchgate.netresearchgate.net. Research findings indicate that certain Streptomyces strains can remove a high percentage of this compound from liquid medium within a relatively short incubation period researchgate.net. However, the rate of degradation in soil may be slower researchgate.net.

Interactive Data Table: Aerobic Microbial Degradation of this compound by Streptomyces sp. A5

| Matrix | Strain | Incubation Time | This compound Reduction | Source |

| Liquid Medium | Streptomyces sp. A5 | 24 hours | Degraded from culture medium | researchgate.net |

| Soil | Streptomyces sp. A5 | 28 days | 56% reduction in γ-chlordane | researchgate.net |

Note: This table is based on detailed research findings mentioned in the provided text snippets.

This compound can be biotransformed in organisms, such as rats, into various breakdown products, including trans-chlordane, oxythis compound (B150180), and chlordene (B1668713) chlorohydrin orst.edu. Oxythis compound is a notable metabolite that can persist in tissues cdc.govorst.edu.

Anaerobic Microbial Degradation

Anaerobic microbial degradation of this compound occurs in oxygen-deficient environments, such as flooded soils and river sediments hawaii.eduwseas.com. Studies have investigated the anaerobic biodegradation potential of this compound isomers, trans-chlordane (TC) and cis-chlordane (CC), in river sediments. Research has shown that the degradation rates of TC and CC under anaerobic conditions can vary significantly depending on the properties of the sediment, including organic content and existing contamination levels researchgate.netnih.gov.

For instance, a study investigating anaerobic biodegradation in river sediments found that after 20 weeks of incubation, the degradation rates for TC ranged from 0.0% to 33.0%, and for CC, they ranged from 0.0% to 12.0% researchgate.netnih.gov. This indicates that while anaerobic degradation can occur, its efficiency is highly site-specific. The study also noted that biodegradation of these compounds was accompanied by methane (B114726) generation and a drop in oxidation-reduction potential (ORP), suggesting microbial activity was responsible for the transformation researchgate.netnih.gov.

However, some earlier reports suggested that this compound does not degrade under anaerobic conditions in flooded soils cdc.govnih.gov. This highlights the variability in observed anaerobic degradation and the influence of specific environmental conditions and microbial communities.

Specific Microbial Consortia and Enzyme Systems

Microbial degradation of organic pollutants, including this compound, is often facilitated by specific microbial consortia and their associated enzyme systems wseas.commdpi.com. These consortia, composed of multiple microbial species, can enhance degradation efficiency through synergistic interactions mdpi.com.

While detailed information specifically on this compound-degrading enzyme systems is limited in the provided search results, general mechanisms for the microbial degradation of halogenated organic compounds involve enzymes such as reductive dehalogenases, oxidative dehalogenation enzymes, and hydrolases wseas.commdpi.comnih.gov. Reductive dechlorination, a key mechanism in anaerobic environments, involves the removal of chlorine atoms and is facilitated by specialized enzymes like reductive dehalogenases wseas.comnih.gov.

Aerobic degradation, when it occurs, may involve oxygen-dependent enzymes such as monooxygenases and dioxygenases, which can break down complex molecules wseas.commdpi.com. Studies on the biodegradation of other organochlorine pesticides by actinobacteria, a group of Gram-positive bacteria abundant in soil, have shown their ability to degrade such compounds, including this compound researchgate.net. Some studies have demonstrated that certain Streptomyces strains and consortia can degrade this compound, with some members releasing chloride ions, indicating dehalogenation activity researchgate.net.

Research on the biotransformation of trans-chlordane by wood-rot fungi, such as Phlebia lindtneri, Phlebia brevispora, and Phlebia aurea, has shown that these fungi can degrade over 50% of trans-chlordane in pure cultures over 42 days nih.gov. These fungi transformed trans-chlordane into several hydroxylated metabolites, and studies suggest that fungal cytochrome P450 enzymes are involved in this hydroxylation process nih.gov.

Phytoremediation Potential and Plant-Mediated Transformation

Phytoremediation, the use of plants to remediate contaminated environments, offers a potential approach for addressing this compound pollution nih.govscielo.br. Plants can take up contaminants from soil and water through their root systems, and plant-associated microbes in the rhizosphere can also contribute to degradation nih.govresearchgate.net.

Studies have shown that plants can take up this compound from contaminated soil and translocate it to their aerial tissues, although the extent of translocation can vary depending on the plant species and the specific this compound isomer dtic.milcdc.govnih.govresearchgate.net. For instance, Kentucky bluegrass and Perennial ryegrass have been found to take up this compound into their roots and shoots wikipedia.org. In a study with zucchini (Cucurbita pepo L.), this compound components were detected in roots, stems, leaves, and fruits after exposure to airborne contamination nih.gov.

Plant-mediated transformation of this compound can also occur. There is some evidence that cis-chlordane can isomerize to trans-chlordane within plants cdc.govnih.gov. While significant degradation products were not observed on plant foliage in the absence of a photosensitizer, conversion products of gamma-chlordane have been found in crops like white cabbage and carrots who.int. These conversion products included chlordene chlorohydrin and dihydroxy-beta-dihydroheptachlor who.int.

Studies using Helianthus annuus L. (sunflower) in in vitro phytoremediation experiments have shown effective absorption of various persistent organic pollutants, including trans-chlordane and this compound, with the highest accumulation often observed in the roots scielo.brunesp.br.

Metabolite Identification and Characterization in Environmental Systems

The degradation and transformation of this compound in environmental systems result in the formation of various metabolites. Identifying and characterizing these metabolites is crucial for understanding the persistence and potential toxicity of this compound residues.

Several metabolites have been identified in environmental and biological systems. Oxythis compound is a prominent metabolite of this compound and is known to bioaccumulate wikipedia.orgwho.int. Other identified metabolites include heptachlor (B41519) epoxide (a metabolite of heptachlor, which was often present in technical this compound) wikipedia.org, 3-hydroxythis compound, 1,2-dichlorochlordene, 1-hydroxy-2-chlorochlordene, and various mono- and dihydroxylated derivatives cdc.gov.

Studies have proposed metabolic pathways for this compound involving reactions such as dehydrochlorination, hydroxylation, and dehalogenation cdc.gov. For example, 3-hydroxythis compound can be formed and may subsequently undergo dehydration to form 1,2-dichlorochlordene or replacement of chlorines by hydroxyl groups cdc.gov. Dehydrochlorination can lead to the formation of heptachlor cdc.gov. Hydrolytic removal of a chlorine atom and its replacement by a hydroxyl group can form chlordene chlorohydrin cdc.gov.

Research using wood-rot fungi identified metabolites such as 3-hydroxythis compound, chlordene chlorohydrin, heptachlor diol, monohydroxychlordene, and dihydroxychlordene, suggesting hydroxylation as a key transformation pathway by these organisms nih.gov.

The detection and characterization of these metabolites in environmental matrices like soil, sediment, and water are important for a comprehensive assessment of this compound contamination acs.orgcirad.frresearchgate.net. Analytical methods like gas chromatography-mass spectrometry (GC-MS) are commonly used for the identification and quantification of this compound and its metabolites in environmental samples who.int.

Data Tables

While specific quantitative data tables on degradation rates or metabolite concentrations across various environmental studies were not consistently available in a format suitable for direct extraction into uniform tables, the following summarizes some reported findings:

| Environmental Matrix | Degradation Process | Observed Outcome | Source(s) |

| River Sediment | Anaerobic Microbial | Degradation rates varied (0.0-33.0% for TC, 0.0-12.0% for CC over 20 weeks) | researchgate.netnih.gov |

| Soil | Microbial (with composting) | Composting with spent mushroom waste showed promise for biodegradation. | dtic.mil |

| Soil | Fungal (P. chrysosporium) | 28% degraded, 14.9% mineralized in 60 days in inoculated soil cultures. | nih.gov |

| Liquid Culture | Fungal (P. chrysosporium) | 36.8% degraded, 9.4% mineralized in 30 days in liquid cultures. | nih.gov |

| Liquid Culture | Wood-rot Fungi (Phlebia spp.) | Over 50% trans-chlordane degraded in 42 days. | nih.gov |

| Plants (various) | Phytoremediation | Uptake and translocation to aerial tissues observed. Isomerization (cis to trans) possible. | dtic.milcdc.govnih.govresearchgate.net |

| White Cabbage/Carrots | Plant-mediated | Conversion products (chlordene chlorohydrin, dihydroxy-beta-dihydroheptachlor) found. | who.int |

Bioaccumulation and Biomagnification of Chlordane in Ecological Systems

Bioaccumulation Kinetics and Equilibrium in Aquatic Organisms

Chlordane (B41520) can accumulate in aquatic organisms directly from the water or through their diet researchgate.net. The rate and extent of bioaccumulation are influenced by factors such as the organism's lipid content, metabolic capacity, and the concentration of this compound in the surrounding environment cdnsciencepub.comepa.gov.

Invertebrate Bioaccumulation Dynamics

Aquatic invertebrates, such as daphnids (Daphnia magna), play a crucial role in the transfer of this compound in aquatic food webs oup.com. Studies on Daphnia magna have investigated the bioaccumulation of this compound isomers oup.com. The bioaccumulation factor (BAF) for this compound in daphnids exposed at concentrations close to the no observed effect concentration (NOEC) for reproduction reached significant levels oup.com. For instance, a BAF of 10,600 (wet weight) and 244,000 (dry weight) was reported after 40 days of exposure oup.com. Research indicates that the trans-chlordane (B41516) isomer may bioaccumulate to a greater extent than the cis isomer in daphnids, even when the cis isomer is predominant in the test medium oup.com. Bioaccumulation in other aquatic invertebrates like cladocerans and amphipods has also been reported as substantial, with variations depending on the specific component of technical this compound epa.gov.

Table 1: this compound Bioaccumulation in Daphnia magna

| Exposure Duration (days) | Concentration (µg/L) | Bioaccumulation Factor (Wet Weight) | Bioaccumulation Factor (Dry Weight) | Isomer Accumulation |

| 40 | Close to 21-d NOEC | 10,600 | 244,000 | trans > cis |

Ichthyofauna Bioaccumulation Profiles

Fish can accumulate this compound from both water and contaminated food researchgate.net. Bioconcentration factors (BCFs), which measure accumulation directly from water, have been reported for various fish species cdc.govcdc.gov. For example, a BCF of 18,500 in rainbow trout has been noted cdc.govcdc.gov. The lipid content of fish directly influences the accumulation and clearance of this compound isomers cdnsciencepub.com. Studies on northern redhorse suckers (Moxostoma macrolepidotum) showed that tissue retention of this compound was directly proportional to the fish's adiposity cdnsciencepub.com. The half-life of the cis-chlordane (B41515) isomer in fish with 2% lipid was found to be 60 days, while the trans-isomer had a shorter half-life of 33 days cdnsciencepub.com. The net assimilation efficiency from food to fish tissue is also influenced by adiposity cdnsciencepub.com. These findings suggest that the steady-state concentration of this compound in fish may not exceed the concentration in their diet unless the fish have high adiposity cdnsciencepub.com.

Bioaccumulation in Terrestrial Organisms

This compound residues are primarily found in soil due to its historical use as a soil insecticide, particularly for termite control who.intwho.intdtic.mil. This leads to the potential for bioaccumulation in terrestrial organisms, especially those in contact with or consuming contaminated soil or organisms from contaminated soil who.intdtic.milcirad.fr.

Edaphic Invertebrate Bioaccumulation

Soil invertebrates, such as earthworms, are particularly susceptible to this compound exposure due to their close association with soil who.intdtic.milcirad.fr. This compound is highly toxic to earthworms, and they can accumulate it from the soil who.intdtic.mil. Studies have shown that earthworms can accumulate more this compound than is present in the soil, indicating efficient extraction of the contaminant dtic.mil. The biota-soil accumulation factor (BSAF) for earthworms in soils with legacy this compound has been reported, with values greater than 1, suggesting bioaccumulation from the soil matrix dtic.mil. For example, BSAFs of 2.35, 1.38, and 2.11 were observed in earthworms from soils with low, medium, and high this compound concentrations, respectively dtic.mil. The mechanism of contamination in soil invertebrates can involve both ingestion of soil particles and dermal contact cirad.fr.

Table 2: this compound Bioaccumulation in Earthworms

| Soil Concentration Level | Biota-Soil Accumulation Factor (BSAF) |

| Low | 2.35 |

| Medium | 1.38 |

| High | 2.11 |

Terrestrial Vertebrate Bioaccumulation

Bioaccumulation of this compound in terrestrial vertebrates is generally considered limited compared to some other persistent organic pollutants who.intusgs.gov. Concentration factors in mammals are typically less than 1 who.int. While this compound is readily absorbed by warm-blooded animals through various routes, residues of this compound and its metabolites may not be measurable in tissues relatively short periods after exposure, although metabolism rates can vary between species who.intusgs.gov. However, the metabolite oxythis compound (B150180) has been noted as being more persistent than the parent compound in mammals usgs.gov.

Trophic Transfer and Biomagnification in Food Webs

This compound has the potential to biomagnify in food webs, meaning its concentration can increase at successively higher trophic levels oup.comcdc.govgov.nt.caresearchgate.net. This is particularly evident in longer food chains, such as those found in aquatic and marine environments oup.comcdc.govgov.nt.ca. Trophic transfer refers to the movement of contaminants between trophic levels researchgate.net. A trophic transfer coefficient (TTC) greater than 1 indicates biomagnification researchgate.net.

Table 3: Biomagnification Factors in an Arctic Marine Food Chain

| Trophic Link | Biomagnification Factor (Male/Female) |

| Arctic Cod to Seal | 7.3 / 4.7 |

| Seal to Polar Bear | 6.6 / 9.5 |

| Overall (Fish to Bear) | 44.2 |

The degree and efficiency of this compound component transfer through multiple trophic levels are important considerations for assessing the hazard to predator species epa.gov. Factors such as the lipid fraction of organisms and their metabolic capacity influence the biomagnification of lipophilic compounds like this compound researchgate.netepa.gov.

Primary Producer to Consumer Transfer

This compound can enter the food web at the primary producer level. For instance, rooted aquatic vascular plants can take up this compound from both water and sediment. cdc.gov Studies have shown bioconcentration in submerged vascular plants like Hydrilla verticillata. cdc.gov While this compound can translocate into shoots from contaminated sediment, this movement is not extensive. cdc.gov

From primary producers and the abiotic environment (water and sediment), this compound is transferred to primary consumers (herbivores and detritivores) and then to organisms at higher trophic levels. In aquatic systems, this compound bioconcentrates in marine and freshwater species, including bacteria, invertebrates, and fish. cdc.govcdc.gov Bioconcentration factors (BCFs) for this compound have been reported in the range of 3,000–12,000 for marine species and up to 18,500 for freshwater species like rainbow trout. favv-afsca.becdc.gov Bacteria have shown BCFs ranging from 200 to 55,900. cdc.gov

Studies on intertidal benthic fauna have shown that the patterns of this compound accumulation differ depending on whether organisms primarily acquire the compound from sediment or from both sediment and water. oup.com Surface-dwelling or surface-feeding species can attain higher this compound levels than suspension feeders shortly after application. oup.com

In freshwater invertebrates like Daphnia magna, substantial accumulation of technical this compound components has been observed. epa.govoup.com The bioaccumulation factor for this compound in Daphnia magna exposed at concentrations close to the no observed effect concentration (NOEC) reached up to 10,600 on a wet weight basis and 244,000 on a dry weight basis after 40 days. oup.com

Higher Trophic Level Accumulation Patterns

Biomagnification of this compound and its related compounds, such as heptachlor (B41519) epoxide and oxythis compound, has been documented in various food chains. cdc.gov While biomagnification can occur, it's important to note that the relative proportions of different this compound compounds and metabolites change across trophic levels. favv-afsca.becdc.gov

Studies in marine food webs have shown that the importance of dietary accumulation and metabolic capacity increases at higher trophic levels, influencing the patterns of organochlorine compounds like chlordanes. oup.comnih.gov At lower trophic levels, the patterns are more determined by the lipophilicity and water solubility of the compounds. oup.comnih.gov

While bioaccumulation occurs in terrestrial and aquatic organisms, concentration factors in mammals are generally reported to be less than 1, suggesting limited bioaccumulation in their adipose tissue. who.intwho.int However, the metabolite oxythis compound has been shown to be more persistent than the parent compound in mammals. usgs.gov

In birds, studies have shown varying levels of this compound accumulation depending on species and feeding habits. nih.govscienceasia.org For example, in a study of birds from a wetland in Thailand, this compound compounds were found to accumulate in liver tissues, with carnivorous birds showing higher contamination levels than omnivorous or insectivorous birds, consistent with their higher trophic level. scienceasia.org However, another study comparing common terns (piscivorous) and oystercatchers (lower trophic level) in the Wadden Sea found that while other pollutants were higher in terns, this compound concentrations were often higher in oystercatcher eggs. waddensea-worldheritage.org This highlights that biomagnification patterns can be complex and depend on the specific food web dynamics and metabolic capabilities of the species involved.

Data on this compound concentrations in fish tissue from monitoring programs have indicated levels exceeding regulatory action levels in some areas, emphasizing the potential for accumulation in organisms consumed by humans. iowa.gov Channel catfish, being bottom feeders with relatively high oil content, are prone to bioaccumulating this compound from sediments. iowa.gov

Interactive Table 1: Bioconcentration and Biomagnification Factors for this compound

| Organism/Trophic Level | Type of Factor | Value Range | Source |

| Marine species | BCF | 3,000–12,000 | cdc.gov |

| Freshwater species (e.g., rainbow trout) | BCF | 18,500 | cdc.gov |

| Bacteria | BCF | 200–55,900 | cdc.gov |

| Hydrilla verticillata (aquatic plant) | BCF | 1,060 | cdc.gov |

| Daphnia magna (freshwater invertebrate) | BAF (wet weight) | Up to 10,600 (after 40 days) | oup.com |

| Daphnia magna (freshwater invertebrate) | BAF (dry weight) | Up to 244,000 (after 40 days) | oup.com |

| Fish to Seal (Arctic marine) | BMF (male/female) | 7.3 / 4.7 | cdc.gov |

| Seal to Bear (Arctic marine) | BMF (male/female) | 6.6 / 9.5 | cdc.gov |

| Fish to Bear (Arctic marine) | BMF (overall) | 44.2 | cdc.gov |

Stereoselective Bioaccumulation and Enantiomeric Fraction Analysis

Technical this compound is a mixture that includes chiral components, such as cis-chlordane, trans-chlordane, and oxythis compound, which exist as enantiomers (stereoisomers that are non-superimposable mirror images). favv-afsca.bewikipedia.orgnih.govresearchgate.netresearchgate.net While technical this compound is initially released as a racemic mixture (equal amounts of enantiomers), environmental processes, particularly biotransformation, can lead to non-racemic residues where one enantiomer is present in a higher proportion than the other. nih.govresearchgate.netresearchgate.net This phenomenon is known as stereoselective bioaccumulation or degradation.

Enantiomeric fraction (EF) analysis, defined as the ratio of one enantiomer to the sum of both enantiomers (e.g., (+)/[(+) + (-)]), is a valuable tool for understanding the fate and transformation of chiral contaminants like this compound in the environment and biological systems. researchgate.netdss.go.th Deviations of the EF from 0.5 indicate enantioselectivity.

Studies have shown that enantioselective degradation and accumulation of this compound compounds occur in biota more frequently than in abiotic matrices like air, water, and soil, and there is greater diversity in the range and preference for specific enantiomers in biological organisms. researchgate.netacs.orgacs.org

Analysis in plants has demonstrated their ability to enantioselectively uptake and transport this compound compounds from soil to roots, from air to leaves, and within the plant itself. researchgate.netacs.orgacs.org

In invertebrates, enantioselective bioaccumulation has also been observed. For instance, in Daphnia magna, trans-chlordane was found to bioaccumulate to a greater extent than the cis-chlordane isomer, even though the cis isomer was predominant in the test medium. oup.com In Arctic marine invertebrates, chlordanes showed stronger enantioselective bioaccumulation in benthic amphipods compared to zooplankton and ice fauna, which had EFs closer to racemic. nih.gov

At higher trophic levels, enantiomer-specific biotransformation plays a significant role in the observed enantiomeric profiles. nih.gov While the exact processes are still being investigated, studies in mammals and birds have shown enantioselective metabolism of this compound compounds. nih.gov For example, the metabolite oxythis compound, which becomes more prevalent at higher trophic levels, also exists as enantiomers, and its enrichment in certain marine mammals may be linked to enantiomer-specific biotransformation of its precursors, cis- and trans-chlordane. cdc.gov

Enantiomer-specific biomagnification factors can provide more detailed information about the accumulation dynamics of individual enantiomers within top predator species and facilitate cross-species comparisons. acs.org

Interactive Table 2: Enantiomeric Fractions (EFs) of this compound Compounds in Environmental Matrices

| Matrix | Compound | Typical EF Range/Value | Indication of Enantioselectivity | Source |

| Air | trans-Chlordane | 0.88 ± 0.02 (near Great Lakes) | Significant deviation from racemic | dss.go.th |

| Air | cis-Chlordane | 1.05 ± 0.02 (near Great Lakes) | Close to racemic | dss.go.th |

| Air | trans-Chlordane | 0.662-0.703 (Arctic) | Significant deviation from racemic | nih.gov |

| Air | cis-Chlordane | Varied, some significant deviation (Arctic) | Can be non-racemic | nih.gov |

| Soil/Sediment | trans-Chlordane | Variable, often < 0.5 | (+)-t-CHL preferentially depleted | researchgate.net |

| Soil/Sediment | cis-Chlordane | Variable, often > 0.5 | (-)-c-CHL preferentially attenuated | researchgate.net |

| Biota | Various this compound Compounds | More frequent and diverse non-racemic values | Enantioselective degradation/accumulation | researchgate.netacs.orgacs.org |

| Benthic Amphipods (Arctic) | Chlordanes | More enantioselective than zooplankton/ice fauna | Enantioselective bioaccumulation | nih.gov |

| Daphnia magna | trans-Chlordane | Higher accumulation than cis-chlordane | Stereoselective bioaccumulation | oup.com |

| Marine Mammals | Oxythis compound | Often non-racemic | Enantiomer-specific biotransformation/accumulation | nih.gov |

Ecotoxicological Research Methodologies and Approaches for Chlordane

Ecological Risk Assessment Frameworks for Persistent Pollutants

Ecological Risk Assessment (ERA) frameworks for persistent pollutants like chlordane (B41520) involve a structured process to evaluate the likelihood of adverse ecological effects occurring as a result of exposure. These frameworks typically include problem formulation, exposure assessment, and effects assessment, culminating in risk characterization. This compound's characteristics, such as its low aqueous solubility, volatility, persistence in soil and water, and high potential for bio-concentration, are critical considerations in the exposure assessment phase. herts.ac.uk Its presence has been detected in various environmental compartments, including surface water, groundwater, sediments, and soil, reflecting its widespread historical use and persistence. cdc.gov ERA of organochlorine pesticides, including this compound, in coastal sediments, for instance, involves analyzing environmental exposure and deducing baseline sediment quality criteria to assess potential ecological effects. mdpi.com Studies have shown that while some organochlorine pesticides pose significant risks in coastal sediments, the risk posed by this compound can be lower compared to other persistent pollutants like endosulfan (B1671282) and DDT in certain areas. mdpi.com

Population and Community Level Impact Assessment Studies

Assessing the impact of this compound at the population and community levels involves studying changes in the density, structure, and dynamics of groups of organisms, as well as the interactions between different species within an ecosystem. This compound is known to be highly toxic to certain organisms, such as birds and fish. herts.ac.uk Studies on the effects of technical this compound on marine infauna have shown declines in the density of common suspension and deposit-feeding bivalves, with juveniles being particularly sensitive. researchgate.net Research has indicated that the decrease in bivalve populations was primarily due to the loss of juveniles, and their subsequent repopulation of contaminated sites correlated with a decrease in sediment this compound residues. researchgate.net The mobility of post-settlement juveniles away from contaminated sediments has been suggested as a factor contributing to reduced densities in affected areas. researchgate.net While early ecotoxicological studies often focused on acute mortality in birds or fish, there is a growing recognition of the need to understand the full impact of pesticides at higher levels of biological organization, including populations, communities, and ecosystems. umn.edu

Molecular and Biochemical Ecotoxicology of this compound in Non-Human Organisms

Molecular and biochemical ecotoxicology investigates the interactions of this compound with biological molecules and processes within organisms, providing insights into its mechanisms of action and the resulting toxic effects.

Mechanism of Action Studies in Invertebrates

In invertebrates, this compound primarily acts as a neurotoxicant. Its mechanism of action involves mimicking the action of the nerve excitant picrotoxin, acting as an antagonist of the neurotransmitter γ-aminobutyric acid (GABA) in the central nervous system. orst.edu This inhibition of GABA results in uncontrolled neuronal excitation. orst.edu this compound also inhibits Ca2+, Mg2+-ATPase and Na+, K+-ATPase, enzymes crucial for ion transport across membranes, further contributing to nervous system disruption. orst.edunih.gov Studies on invertebrates like earthworms have shown that while this compound may not always cause acute mortality, it can affect weight loss and reproductive success. dtic.mil this compound is considered highly toxic to earthworms, potentially posing a significant long-term environmental hazard. who.intwho.int

Mechanism of Action Studies in Vertebrates (Non-Human)

In non-human vertebrates, this compound also primarily targets the nervous system through its interaction with the GABAergic system, similar to its effects in invertebrates. orst.edu This antagonism of GABA-gated chloride channels leads to hyperexcitation. herts.ac.uk Beyond neurotoxicity, studies in vertebrates have explored other biochemical impacts. For example, research on Southern African vulture species detected residues of α-chlordane in various tissues, although levels were generally low compared to other avian species. uj.ac.za Liver toxicity is a commonly observed target organ in mammals exposed to this compound, particularly with non-acute exposures, and is thought to be mediated by the epoxide metabolite, oxythis compound (B150180). ornl.gov this compound can induce its own metabolism through the microsomal mixed-function oxidase (MFO) system, leading to the formation of various metabolites, including oxythis compound, which is environmentally persistent and bioaccumulative. cdc.govnih.govornl.gov

Biomarker Development and Application in Environmental Monitoring

Biomarkers are measurable biological responses that indicate exposure to or the effects of environmental contaminants. The development and application of biomarkers are crucial for monitoring this compound contamination and its impact on non-human organisms. Biomarkers can be used to assess the nature and extent of exposure, identify alterations within an organism, and evaluate underlying susceptibility. who.int Molecular and cellular biomarkers, such as enzyme activity levels or changes in gene expression, can serve as early warning tools in environmental monitoring. For this compound, potential biomarkers could include indicators of neurotoxicity related to GABAergic system disruption or markers of liver enzyme induction due to its metabolism. While this compound and its metabolites can be measured in various tissues and fluids of organisms, correlating these levels with specific toxic effects remains an area of research. cdc.gov Studies on other persistent organic pollutants in seabirds have shown associations between contaminant levels and biochemical or physiological traits, highlighting the potential for similar biomarker approaches for this compound. plos.org Soil invertebrates are considered good sentinel organisms for soil pollution as they are in direct contact with the contaminated matrix, making them suitable for biomarker studies related to this compound exposure in soil ecosystems.

Table 1: Summary of this compound's Ecotoxicological Effects and Mechanisms

| Level of Organization | Observed Effects | Mechanism of Action | Affected Organisms (Examples) |

| Molecular/Biochemical | GABA antagonism, ATPase inhibition, Metabolism via MFO | Neurotoxicity, Disruption of ion transport, Formation of persistent metabolites | Invertebrates, Vertebrates (Non-Human) |

| Population/Community | Decline in density, Loss of juveniles, Altered structure | Direct toxicity, Behavioral changes (e.g., avoidance), Indirect ecological interactions | Bivalves, Earthworms, Birds, Fish |

| Ecosystem | Persistence in soil/sediment, Bioaccumulation | Chemical stability, Lipophilicity, Slow degradation | Aquatic and Terrestrial Ecosystems |

Table 2: Chronic Toxicity Endpoints for this compound in Aquatic Organisms

| Organism Group | Chronic Toxicity Endpoint Threshold Range (ng/L) |

| Vertebrates | 0.1 – 32,000 |

| Invertebrates | 1 – 65,000 |

| Primary Producers | 12,000 |

Note: this compound is considered extremely toxic to organisms within these groups based on chronic toxicity endpoints. mdpi.com

Advanced Analytical Methodologies for Chlordane Quantification and Isomer Profiling

Chromatographic Techniques for Environmental Chlordane (B41520) Analysis

Chromatography, particularly gas chromatography (GC), plays a central role in the analysis of organochlorine pesticides like this compound due to their volatility and thermal stability.

Gas Chromatography with Electron Capture Detection (GC-ECD)

Gas chromatography coupled with electron capture detection (GC-ECD) is a widely used and sensitive method for the quantitative analysis of organochlorine pesticides, including this compound, in environmental samples. researchgate.netiarc.frtandfonline.com The ECD is highly sensitive to halogenated compounds, making it suitable for detecting the chlorinated components of this compound. gcms.cz US EPA Method 8081B describes procedures for the analysis of organochlorine pesticides by GC-ECD. epa.gov This method can employ either single-column or dual-column analysis schemes. epa.gov The dual-column approach, using columns with different stationary phases, helps to confirm the identity of detected compounds and can highlight potential coelutions that might bias results when using a single, non-specific detector like the ECD. epa.govgcms.cz

GC-ECD has been successfully applied to the determination of trans- and cis-chlordane (B41515) in various environmental fate study samples, including air, water, sediment, and fish. tandfonline.com Recovery rates for trans- and cis-chlordane from these matrices using GC-ECD have been reported to range from 83.0% to 104.5%, with varying precision depending on the matrix. tandfonline.com Limits of detection for trans- and cis-chlordane in water, sediment, and fish using this method have been reported in the low parts per billion (ppb) range. tandfonline.com

While GC-ECD is highly sensitive for chlorinated compounds, it is a non-specific detector. This means that coeluting compounds can interfere with accurate quantification. gcms.cz The complex nature of technical this compound and the presence of other organochlorine pollutants or matrix co-extractives can pose challenges for accurate identification and quantification using GC-ECD alone. epa.govgcms.cz

Chiral Gas Chromatography for Enantiomeric Resolution

Several components of technical this compound, including cis-chlordane, trans-chlordane (B41516), heptachlor (B41519) epoxide, and oxythis compound (B150180), are chiral, meaning they exist as enantiomers (stereoisomers that are non-superimposable mirror images). nih.govresearchgate.netee-net.ne.jp While technical this compound was initially produced as a racemic mixture (equal proportions of enantiomers), environmental processes, particularly biodegradation, can be enantioselective, leading to altered enantiomeric ratios (ERs) or enantiomer fractions (EFs) in environmental samples and organisms. nih.govnih.govee-net.ne.jp Analyzing the enantiomeric composition can provide valuable insights into the sources, fate, metabolism, and transport of this compound in the environment. researchgate.netee-net.ne.jp

Chiral gas chromatography (chiral GC) is the technique used to separate and analyze these enantiomers. This involves using a GC column coated with a chiral stationary phase that can differentiate between the enantiomers. Chiral GC coupled with mass spectrometry (GC-MS) or ion trap mass spectrometry (GC-IT/MS) allows for both the separation and identification/quantification of individual enantiomers. ee-net.ne.jpnih.govoup.com

Studies utilizing chiral GC have shown enantiomeric enrichment of this compound components and their metabolites in various environmental matrices and biota. nih.govresearchgate.netnih.govee-net.ne.jp For example, research on weathered this compound residues in soil and vegetation has employed chiral GC/ion trap mass spectrometry to quantify both achiral and chiral components and track changes in their enantiomeric ratios. nih.govoup.com These studies have revealed shifts in compositional and chiral profiles within plants, suggesting biotic processes can influence enantiomeric ratios. nih.gov Enantiomer fractions of trans- and cis-chlordane have been measured in seawater, showing variability and enantiomer enrichment. ee-net.ne.jp Similarly, heptachlor epoxide has shown large variability in EFs in seawater samples. ee-net.ne.jp Analysis of this compound enantiomers in fish has indicated preferential biotransformation of specific enantiomers. nih.gov

Enantiomer fractions (EFs), calculated as the ratio of one enantiomer to the sum of both, are commonly used to describe chiral signatures, with an EF of 0.5 indicating a racemic mixture. ee-net.ne.jp Deviations from 0.5 suggest enantioselective processes have occurred. ee-net.ne.jpee-net.ne.jp

Mass Spectrometric Approaches for Structural Elucidation

Mass spectrometry (MS) provides powerful capabilities for the identification and structural elucidation of this compound components and their metabolites, complementing the separation achieved by GC.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Identification

Gas chromatography-mass spectrometry (GC-MS) is a definitive technique for confirming the identity of this compound components detected by GC-ECD and for identifying metabolites. iarc.frtandfonline.com GC-MS provides mass spectral fingerprints of eluting compounds, allowing for their identification by comparison to spectral libraries. acs.org This is particularly valuable for analyzing complex mixtures like technical this compound and for identifying transformation products that may not be present in the original technical mixture. acs.orgoup.com

GC-MS has been used to investigate the composition of technical this compound, identifying numerous components. acs.orgoup.com It is also essential for identifying metabolites of this compound that form in the environment or biological systems. For instance, heptachlor is metabolized to heptachlor epoxide, a more stable and toxic compound. nih.govwikipedia.org Oxythis compound is another significant metabolite. nih.govee-net.ne.jpnih.gov GC-MS can be used to identify these metabolites in various matrices. Studies have used GC-MS to confirm the presence of trans- and cis-chlordane in environmental samples. tandfonline.com GC-MS, including gas chromatography–time-of-flight mass spectrometry (GC-TOFMS), can help differentiate target pesticides from interfering compounds like polychlorinated biphenyls (PCBs) which might coelute in GC-ECD analysis. gcms.cz

Ion Trap Mass Spectrometry Applications

Ion trap mass spectrometry (IT-MS), often coupled with GC (GC-IT/MS), offers advantages in sensitivity and the ability to perform tandem mass spectrometry (MS/MS) experiments for structural confirmation. cromlab-instruments.es Ion traps can store ions, allowing for longer reaction times in chemical ionization (CI) experiments, which can be beneficial for analyzing certain compounds. researchgate.net

GC-IT/MS has been applied to the analysis of this compound and its components in environmental matrices. nih.govoup.com Studies have explored the use of different reagent gases in positive ion chemical ionization (PICI) mode with an ion trap to detect this compound compounds, including heptachlor, cis-/trans-chlordane, and cis-/trans-nonachlor. researchgate.netnih.gov These studies have shown that different reagent gases can induce specific fragmentation patterns and result in varying detection limits in the low to mid-picogram range. researchgate.netnih.gov Furthermore, PICI mass spectra in ion traps using certain reagents have shown differences between the cis and trans stereoisomers of this compound and nonachlor, which can aid in their differentiation. researchgate.netnih.gov

GC-IT/MS has also been used in conjunction with chiral GC for the simultaneous determination of compositional and chiral profiles of weathered this compound residues in soil. nih.govoup.com This demonstrates the utility of ion trap MS for complex analyses involving stereoisomers.

Sample Preparation and Extraction Techniques for Diverse Environmental Matrices

Effective sample preparation and extraction are critical steps in the analysis of this compound in environmental matrices, as they aim to isolate the target analytes from complex sample components and concentrate them to levels detectable by analytical instruments. The choice of technique depends heavily on the matrix (e.g., water, soil, sediment, tissue).

Various extraction methods are employed for environmental samples contaminated with this compound. For aqueous samples, techniques such as separatory funnel extraction (Method 3510), continuous liquid-liquid extraction (Method 3520), and solid-phase extraction (SPE) (Method 3535) are commonly used. epa.govaccustandard.comgcms.cz SPE offers advantages in terms of speed and reduced solvent usage and can be easily automated. gcms.czwvu.edu

For solid matrices like soil and sediment, common extraction methods include Soxhlet extraction (Methods 3540, 3541), pressurized fluid extraction (PFE) (Method 3545), microwave extraction (Method 3546), and ultrasonic extraction (Method 3550). epa.govaccustandard.comgcms.cz Supercritical fluid extraction (SFE) (Method 3562) is another option. epa.gov Hexane-acetone or methylene (B1212753) chloride-acetone mixtures are frequently used as extraction solvents for solid samples. epa.govaccustandard.com Hexane-acetone (1:1) may be more effective for organochlorine pesticides in some matrices, potentially reducing interferences and improving signal-to-noise ratios. epa.gov

Biological matrices, such as fish or animal tissues, often require additional cleanup steps after extraction to remove lipids and other interfering substances. Techniques like gel permeation chromatography (GPC) and partitioning with solvents such as acetonitrile/pentane (B18724) are used for this purpose. researchgate.netiarc.frtandfonline.com

Following extraction, extracts often require cleanup procedures to remove co-extracted matrix components that can interfere with chromatographic analysis. Common cleanup techniques include adsorption chromatography using materials like Florisil (Method 3620), silica (B1680970) gel (Method 3630), and alumina (B75360) (Method 3610). researchgate.netepa.govaccustandard.com These methods help to isolate the target pesticides from other organic compounds like PCBs, which can interfere with this compound analysis. epa.govaccustandard.com Sulfur removal (Method 3660) may also be necessary for some matrices. epa.gov

The effectiveness of extraction and cleanup procedures is typically assessed by determining the recovery of spiked surrogate compounds or by analyzing certified reference materials. researchgate.netepa.gov

Data on extraction recoveries for trans- and cis-chlordane from different environmental matrices highlight the variability depending on the matrix and method used. tandfonline.com

| Matrix | Extraction Method(s) | Cleanup Method(s) | Recovery Range (%) | Precision Range (%) | Reference |

| Water | Hexane (B92381) extraction | Sulfuric acid cleanup | 83.0 - 104.5 | 3.0 - 15.6 | tandfonline.com |

| Sediment | Isopropanol/hexane extraction | Sulfuric acid cleanup | 83.0 - 104.5 | 3.0 - 15.6 | tandfonline.com |

| Fish | Pentane extraction, Acetonitrile/pentane partitioning | Sulfuric acid cleanup | 83.0 - 104.5 | 3.0 - 15.6 | tandfonline.com |

| Soil | Accelerated Solvent Extraction (ASE), SFE, Soxhlet extraction | HPGPC, Solid-phase extraction | >80 | Not specified | tandfonline.com |

| Food | Extraction (various solvents), GPC, Florisil cleanup | GPC, Florisil | Determined by IS | Dependent on matrix | researchgate.net |

Note: Recovery and precision ranges are for trans- and cis-chlordane where specified.

Soil and Sediment Sample Processing

Soil and sediment samples, being primary reservoirs for persistent organic pollutants like this compound due to its adsorption properties, require thorough processing to release the trapped compounds who.intepa.govnih.gov. A common approach involves mixing the soil or sediment sample with a drying agent, such as anhydrous sodium sulfate (B86663), to remove moisture which can interfere with extraction efficiency researchgate.neteuropa.eu. The sample is then typically subjected to extraction using organic solvents.

Various extraction techniques are employed for soil and sediment matrices. Soxhlet extraction with solvents like acetone/hexane or dichloromethane (B109758) is a widely used method for its effectiveness in extracting semi-volatile organic compounds from solid matrices over an extended period researchgate.netnemi.govepa.gov. Pressurized liquid extraction (PLE), microwave-assisted extraction (MAE), and supercritical fluid extraction (SFE) are also utilized as more modern alternatives offering potentially faster extraction times and reduced solvent consumption gcms.cz.

Following extraction, the crude extract often contains co-extracted matrix components that can interfere with chromatographic analysis. Therefore, cleanup procedures are essential. Gel permeation chromatography (GPC) is effective in removing large molecules and lipids nih.govnemi.govwho.intepa.gov. Adsorption chromatography using materials like Florisil, silica gel, or alumina is also commonly applied to fractionate the extract and remove interfering compounds based on their polarity nemi.govepa.govwho.intepa.gov.

Water and Air Sample Concentration Methods

Analyzing this compound in water and air requires methods to concentrate the analytes, as their concentrations in these matrices are often very low who.intwho.int.

For water samples, liquid-liquid extraction (LLE) using solvents such as hexane or methylene chloride is a standard technique to transfer the relatively non-polar this compound isomers from the aqueous phase into an organic phase epa.govgcms.cztandfonline.com. Continuous liquid-liquid extraction can also be employed epa.govepa.gov. Solid-phase extraction (SPE) using appropriate sorbents is another effective method for concentrating this compound from water, offering advantages in terms of reduced solvent usage and faster sample processing gcms.cz. After extraction, the organic extract is typically concentrated using techniques like nitrogen evaporation before analysis epa.gov.

Air sampling for this compound often involves drawing a known volume of air through a collection medium that traps the target compounds. Polyurethane foam (PUF) is a common adsorbent used in high-volume air sampling for organochlorine pesticides like this compound iarc.fr. The trapped analytes are then extracted from the PUF using organic solvents osha.gov. Alternatively, air can be sampled through a combination of a filter to capture particulate-bound this compound and a solid adsorbent (e.g., XAD-2 resin) to collect vapor-phase this compound osha.govnih.gov. The filter and adsorbent are then extracted separately osha.govnih.gov.

Biota Tissue Extraction and Cleanup Protocols

Analyzing this compound in biological tissues (biota) presents unique challenges due to the high lipid content, which can interfere significantly with analytical measurements gcms.czwho.int.

Tissue samples, such as fish fillets or adipose tissue, are typically homogenized before extraction europa.euepa.goviowa.gov. Extraction of this compound from tissue can be achieved using solvents like pentane or methylene chloride, often in combination with drying agents like anhydrous sodium sulfate europa.euepa.govtandfonline.com. Soxhlet extraction is also applicable for tissue samples europa.euepa.gov.

Cleanup of biota extracts is crucial to remove lipids and other biological matrix components. Gel permeation chromatography (GPC) is particularly useful for lipid removal from tissue extracts nih.govwho.intepa.gov. Partitioning techniques, such as acetonitrile/pentane partitioning, can also be employed tandfonline.com. Further cleanup steps using adsorption chromatography (e.g., Florisil, silica gel, alumina) may be necessary to achieve the required level of purity for instrumental analysis europa.euepa.govwho.int.

Method Validation and Quality Assurance in Environmental this compound Analysis

Method validation and quality assurance (QA/QC) are critical to ensure the reliability, accuracy, and comparability of environmental this compound analysis data epa.govnih.gov. Validation involves demonstrating that the analytical method is suitable for its intended purpose by evaluating parameters such as specificity, linearity, accuracy, precision, method detection limits (MDLs), and limits of quantification (LOQs) nih.govresearchgate.net.

Specificity ensures that the method can uniquely identify and quantify this compound isomers in the presence of other compounds in the sample matrix nih.gov. Linearity is assessed by analyzing a series of standards at different concentrations to establish a linear relationship between the instrument response and analyte concentration over a defined range nih.govresearchgate.net. Accuracy is typically evaluated through recovery studies, where known amounts of this compound are spiked into a clean matrix and the percentage recovered is measured tandfonline.comnih.govresearchgate.net. Precision is determined by analyzing replicate samples and calculating the relative standard deviation (RSD) of the results nih.govnih.govresearchgate.net. MDLs and LOQs represent the lowest concentrations of this compound that can be reliably detected and quantified, respectively nih.govresearchgate.net.

Gas chromatography, particularly with electron capture detection (GC-ECD) or mass spectrometry (GC-MS), is the principal analytical technique for quantifying this compound isomers who.intnih.goviarc.frwho.int. GC-ECD offers high sensitivity for halogenated compounds but can be susceptible to interferences from complex matrices who.intnih.govshimadzu.com. GC-MS, especially in selected ion monitoring (SIM) or tandem MS (MS/MS) mode, provides greater selectivity and specificity for identifying and quantifying individual this compound isomers and metabolites, helping to overcome matrix interference issues and confirm identifications made by GC-ECD iarc.frwho.intnih.govshimadzu.comresearchgate.netacs.orgepa.govcirad.fr. The complex nature of technical this compound, composed of numerous isomers and related compounds, often necessitates the use of high-resolution gas chromatography columns to achieve adequate separation for accurate isomer profiling epa.govresearchgate.net.

Data Table Example (Illustrative - based on concepts from search results, not a single direct source):

| Matrix | Extraction Method(s) | Cleanup Method(s) | Detection Method(s) | Typical Recovery (%) |

| Soil | Soxhlet, PLE, MAE, SFE | GPC, Florisil, Silica Gel | GC-ECD, GC-MS | >80% researchgate.netresearchgate.net |

| Sediment | Soxhlet, PLE, MAE, SFE | GPC, Florisil, Silica Gel | GC-ECD, GC-MS | >80% researchgate.netresearchgate.net |

| Water | LLE, SPE | N/A (often direct analysis or minimal cleanup) | GC-ECD, GC-MS | >85% tandfonline.comnih.gov |

| Air | PUF extraction, Adsorbent extraction | N/A (often direct analysis or minimal cleanup) | GC-ECD, GC-MS | Not specified in search results |

| Biota | Solvent extraction (Pentane, Methylene Chloride), Soxhlet | GPC, Partitioning, Florisil | GC-ECD, GC-MS | 83-104.5% tandfonline.com |

Note: Recovery percentages can vary significantly depending on the specific method, matrix, and analyte concentration.

Remediation Strategies for Chlordane Contaminated Environments

Ex Situ Remediation Technologies

Ex situ remediation involves excavating or removing the contaminated material from its original location for treatment dtic.mil. This approach allows for more controlled treatment conditions but involves the logistical challenges and costs associated with excavation, transportation, and material handling.

Thermal Desorption Applications

Thermal desorption is an ex situ technology that utilizes heat to volatilize organic contaminants, such as chlordane (B41520), from contaminated soil or sediment dtic.milfrtr.gov. The process involves heating the contaminated material in a thermal unit, causing the this compound to vaporize frtr.gov. The volatilized contaminants are then collected and treated in a separate system, often involving off-gas treatment like scrubbing or incineration, to destroy the hazardous compounds dtic.mil.

Case studies have demonstrated the application of thermal desorption for this compound remediation at Superfund sites. For instance, the FCX Superfund Site in Washington State and the Arlington Blending and Packaging Superfund Site in Tennessee employed thermal desorption to treat this compound-contaminated soil dtic.mildtic.mil. At the Arlington site, the treatment aimed to reduce total this compound concentrations to a cleanup goal of 3.3 mg/kg dtic.milfrtr.gov. The process involved heating soil to between 580 and 750°F in a direct-fired rotating dryer frtr.gov. While some batches required re-treatment, the average concentration of total this compound in the treated soil met the cleanup standard frtr.gov.

Vitrification Techniques

Vitrification is a thermal treatment technology that transforms contaminated soil, sediment, or other earthen materials into a stable, glass-like substance cdc.govnih.govfrtr.gov. This process involves introducing substantial energy into the contaminated matrix, typically through electrodes, melting the material frtr.gov. The high temperatures destroy organic contaminants and immobilize inorganic contaminants within the resulting glass matrix, reducing their mobility and bioavailability cdc.govnih.govfrtr.gov.

In situ vitrification (ISV) has been applied to this compound-contaminated soils cdc.govnih.gov. A case study at the Parsons Chemical/ETM Enterprises Superfund Site involved the vitrification of contaminated soil, with initial testing indicating that the cleanup goal for this compound of 1 mg/kg was met dtic.mildtic.milresearchgate.net. ISV can simultaneously treat mixtures of organic and inorganic contaminants and has been shown to achieve significant volume reductions of contaminated material frtr.gov.

In Situ Remediation Technologies

In situ remediation techniques treat contaminants in place without excavating the contaminated material mdpi.com. This approach can be less disruptive and potentially more cost-effective for large areas or deeper contamination, although controlling the treatment conditions underground can be more challenging.

Bioremediation Approaches for Soil and Water

Bioremediation utilizes microorganisms, such as bacteria and fungi, to degrade or transform contaminants into less harmful substances mdpi.comhawaii.edu. This approach is often considered a more environmentally friendly and potentially cost-effective option for this compound remediation mdpi.com. However, the effectiveness of bioremediation for this compound is influenced by factors such as the compound's persistence, hydrophobicity, and potential toxicity to microbial populations, as well as the complex nature of technical this compound mixtures who.intdtic.milhawaii.edunih.gov.

Fungal-Mediated Degradation Studies

Certain fungi, particularly white-rot fungi known for their ability to degrade lignin, have shown potential in degrading persistent organic pollutants like this compound dtic.milnih.govwikipedia.orgnih.gov. The white-rot fungus Phanerochaete chrysosporium has been studied for its ability to degrade this compound dtic.milnih.govwikipedia.org. Research has shown that P. chrysosporium can extensively degrade this compound in both inoculated soil cultures and liquid cultures nih.gov. In one study, 28% of this compound degraded and 14.9% mineralized to carbon dioxide in inoculated soil cultures over 60 days nih.gov. In liquid cultures, 36.8% of this compound degraded and 9.4% mineralized in 30 days, with more mineralization occurring under low nutrient nitrogen concentrations nih.gov.

Other wood-rot fungi species, such as Phlebia lindtneri, Phlebia brevispora, and Phlebia aurea, have also demonstrated the ability to metabolize trans-chlordane (B41516) nih.gov. Studies have shown over 50% degradation of trans-chlordane by these fungi in pure cultures over 42 days nih.gov. These fungi can transform trans-chlordane into various hydroxylated metabolites, suggesting that hydroxylation reactions play a significant role in their metabolic pathways nih.gov. Fungal cytochrome P450 enzymes appear to be involved in these hydroxylation processes nih.gov.

Bacterial Degradation and Dechlorination

While this compound is generally resistant to rapid biodegradation, some bacterial strains, particularly actinobacteria, have shown the ability to degrade and dechlorinate this compound conicet.gov.arresearchgate.netnih.govresearchgate.net. Studies have isolated indigenous actinobacteria strains from organochlorine pesticide-contaminated soils that exhibit this compound-degrading abilities conicet.gov.arresearchgate.net.

Research with Streptomyces species has demonstrated this compound removal and dechlorination activity conicet.gov.arresearchgate.netnih.gov. In pure cultures, Streptomyces strains have shown high this compound removal abilities, ranging from 91.3% to 95.5%, along with specific dechlorination activity nih.gov. The release of chloride ions into culture supernatants indicates microbial dechlorination activity, with some Streptomyces strains showing significant chloride release when using this compound as a sole carbon source conicet.gov.arresearchgate.net. A mixed culture of Streptomyces species (A2-A5-A13) was selected for its improved specific dechlorination activity and its ability to remove this compound nih.gov.